(S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid

Chiral purity Enantiomeric excess Stereochemical integrity

This enantiopure (S)-Boc-4-methylphenylglycine is an N-Boc-protected α-arylglycine for chiral peptide synthesis. Unlike Boc-phenylglycine, the p-methyl substituent modulates steric/electronic properties, affecting peptide conformation and hydrophobic interactions. The Boc group is fully SPPS-compatible (TFA-labile). Critically, the (R)-enantiomer (CAS 344551-33-3) is not interchangeable—substitution yields diastereomeric products with divergent bioactivity. Choose ≥97% purity for reliable SAR and asymmetric synthesis.

Molecular Formula C14H19NO4
Molecular Weight 265.3 g/mol
CAS No. 1228550-24-0
Cat. No. B3046337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid
CAS1228550-24-0
Molecular FormulaC14H19NO4
Molecular Weight265.3 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(C(=O)O)NC(=O)OC(C)(C)C
InChIInChI=1S/C14H19NO4/c1-9-5-7-10(8-6-9)11(12(16)17)15-13(18)19-14(2,3)4/h5-8,11H,1-4H3,(H,15,18)(H,16,17)/t11-/m0/s1
InChIKeySNDBWQDZODFRCK-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-(Boc-amino)-2-(4-methylphenyl)acetic Acid (CAS 1228550-24-0): Chiral Building Block Profile for Procurement and Research


(S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid, also known as (S)-Boc-2-(4-methyl-phenyl)glycine, is an N-Boc-protected non-proteogenic α-arylglycine derivative . This compound features a tert-butoxycarbonyl (Boc) protected amino group on an α-carbon bearing a 4-methylphenyl (p-tolyl) substituent and a carboxylic acid functionality . It serves as an enantiomerically pure chiral building block for peptide synthesis, peptidomimetic design, and asymmetric synthesis applications where stereochemical integrity at the α-position is critical [1]. The compound is commercially available from multiple suppliers at purities typically ranging from 97% to 98% .

Why (S)-2-(Boc-amino)-2-(4-methylphenyl)acetic Acid Cannot Be Substituted by Common Analogs in Chiral Synthesis


Generic substitution of (S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid with common analogs such as Boc-phenylglycine, Boc-4-methylphenylalanine, or the (R)-enantiomer introduces unacceptable stereochemical and physicochemical divergence [1]. Unlike Boc-phenylglycine, the p-methyl substituent on the aromatic ring of this compound modulates both steric bulk and electronic properties, influencing peptide backbone conformation and hydrophobic interactions [2]. Substitution with the (R)-enantiomer yields a diastereomeric outcome in downstream products, altering biological activity profiles [3]. Furthermore, replacing this α-arylglycine scaffold with a Boc-4-methylphenylalanine derivative (which contains a β-methylene spacer) fundamentally changes the spatial orientation of the aromatic group relative to the peptide backbone, impacting receptor binding and molecular recognition [4]. These distinctions are not interchangeable; they directly affect synthetic outcomes and require rigorous, evidence-based selection criteria.

Quantitative Differentiation Evidence for (S)-2-(Boc-amino)-2-(4-methylphenyl)acetic Acid Versus Close Analogs


Enantiomeric Purity Requirement: (S)-Enantiomer Versus (R)-Enantiomer and Racemic Mixtures

This compound is supplied specifically as the (S)-enantiomer (CAS 1228550-24-0). The corresponding (R)-enantiomer bears a different CAS number (344551-33-3) and cannot be interchanged without fundamentally altering the stereochemical outcome of synthetic reactions . Commercial sources report purities of 97–98% for the (S)-enantiomer . The absolute stereochemical configuration is defined by the Cahn–Ingold–Prelog (S)-designation at the α-carbon. Direct head-to-head NMR comparison of (R)- and (S)-Boc-phenylglycine derivatives reveals distinct ΔδR,S values, demonstrating that the two enantiomers produce measurably different spectroscopic signatures and, by extension, distinct molecular recognition properties [1].

Chiral purity Enantiomeric excess Stereochemical integrity Diastereomeric outcome

Chiral Discrimination Capability: Boc-phenylglycine Scaffold Versus Classical Chiral Derivatizing Agents

The Boc-phenylglycine (BPG) scaffold, of which the target compound is a p-methyl substituted derivative, has been quantitatively demonstrated to produce significantly higher ΔδR,S values than classical chiral derivatizing agents [1]. In comparative NMR studies, BPG amides give rise to much higher ΔδR,S values than MTPA (Mosher's acid) and MPA (α-methoxyphenylacetic acid), offering a greater guarantee for correct absolute configuration assignment [1]. The method requires only one equivalent of the BPG derivative, simplifying experimental procedures without requiring derivatization or additional purification steps [2].

Absolute configuration determination Chiral solvating agent NMR spectroscopy ΔδR,S values

Structural Distinction: α-Arylglycine Scaffold Versus β-Methylene-Containing Amino Acid Analogs

The target compound belongs to the α-arylglycine class, wherein the aromatic ring is directly attached to the α-carbon without an intervening methylene spacer. In contrast, Boc-4-methylphenylalanine (CAS 80102-26-7) contains a β-CH2 group between the α-carbon and the aromatic ring [1]. This structural difference fundamentally alters the spatial orientation of the p-tolyl group relative to the peptide backbone. Arylglycines occur in a wide variety of peptide natural products, including glycopeptide antibiotics and biologically active linear and cyclic peptides, underscoring their unique conformational properties compared to standard α-amino acids [2].

α-Arylglycine Peptide backbone conformation Spatial orientation Non-proteogenic amino acid

Commercial Availability and Purity Benchmarking for Procurement Decisions

The target compound (CAS 1228550-24-0) is commercially available from multiple vendors with documented purity specifications ranging from 97% to 98% . Amatek Scientific offers the compound at 97% purity ; Leyan offers it at 98% purity . These purity specifications are consistent across multiple independent suppliers. The compound is available in quantities ranging from 250 mg to 25 g, with larger quantities available upon inquiry .

Commercial availability Purity specification Procurement Vendor comparison

Optimal Research and Industrial Application Scenarios for (S)-2-(Boc-amino)-2-(4-methylphenyl)acetic Acid


Synthesis of Enantiomerically Pure Peptides and Peptidomimetics Containing an α-Arylglycine Moiety

This compound serves as an N-Boc-protected building block for solid-phase peptide synthesis (SPPS) or solution-phase peptide coupling, enabling the incorporation of a (S)-configured 4-methylphenylglycine residue [1]. The Boc protecting group ensures compatibility with standard SPPS deprotection protocols (e.g., TFA-mediated cleavage). The p-methyl substitution on the aromatic ring provides distinct steric and electronic properties compared to unsubstituted phenylglycine, influencing peptide conformation and hydrophobic interactions [1]. Researchers should verify that the (S)-enantiomer, rather than the (R)-enantiomer (CAS 344551-33-3), is procured, as the stereochemical outcome is non-negotiable for chiral peptide synthesis .

Chiral Derivatization Agent for Absolute Configuration Determination of Chiral Amines and Amino Alcohols

The Boc-phenylglycine scaffold, of which this p-methyl derivative is a member, has been established as a chiral solvating agent for NMR-based absolute configuration assignment [1]. The method requires only one equivalent of the Boc-phenylglycine derivative and does not necessitate additional derivatization or purification steps . The p-methyl substituent on the target compound may offer modified solubility or chromatographic behavior compared to unsubstituted Boc-phenylglycine, though direct comparative data are not available. This application is supported by class-level inference from extensive literature on Boc-phenylglycine derivatives as 'reagents of choice' for chiral amine configuration assignment [1].

Asymmetric Synthesis and Chiral Ligand Precursor Development

Arylglycines constitute an important class of non-proteogenic amino acids that serve as chiral building blocks and precursors of chiral ligands for asymmetric synthesis [1]. The target compound, with its Boc-protected amine and free carboxylic acid functionalities, can be readily converted into chiral auxiliaries, ligands, or catalysts following deprotection and further functionalization. The p-methyl substituent provides a tunable handle for modulating steric and electronic properties of the resulting chiral ligand, which may influence enantioselectivity in asymmetric transformations. Researchers should document the enantiomeric purity of the starting material (97–98%) to ensure reproducibility of asymmetric outcomes .

Medicinal Chemistry SAR Studies Exploring Aromatic Substitution Effects on Biological Activity

In structure-activity relationship (SAR) campaigns, the target compound enables systematic exploration of p-methyl substitution effects on target binding, metabolic stability, or pharmacokinetic properties. The p-methyl group confers increased lipophilicity and altered π-electron density compared to unsubstituted phenylglycine, which may translate to differential membrane permeability or receptor binding affinity [1]. Direct comparison with Boc-phenylglycine (unsubstituted) and Boc-4-chlorophenylglycine analogs in parallel assays would generate quantitative SAR data. The availability of the compound at 97–98% purity supports reliable biological assay results .

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